molecular formula C10H7NO2S B3021100 2-oxo-2H-chromene-3-carbothioamide CAS No. 69015-65-2

2-oxo-2H-chromene-3-carbothioamide

Cat. No.: B3021100
CAS No.: 69015-65-2
M. Wt: 205.23 g/mol
InChI Key: NNHJYDSWYAVKNK-UHFFFAOYSA-N
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Description

2-Oxo-2H-chromene-3-carbothioamide is a heterocyclic compound belonging to the chromene family Chromenes are known for their diverse biological and physicochemical properties

Mechanism of Action

Mode of Action

It has been suggested that the compound may undergo intramolecular reactions under certain conditions . More detailed studies are required to elucidate the precise interactions between this compound and its targets.

Biochemical Pathways

It’s known that the compound can undergo intramolecular reactions , which could potentially influence various biochemical pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-2H-chromene-3-carbothioamide typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with thioamide derivatives. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst. For instance, a common method involves the use of piperidine as a catalyst in ethanol under reflux .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Green synthesis approaches, such as using dual-frequency ultrasonication, have also been explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-2H-chromene-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the thioamide position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted chromene derivatives.

Comparison with Similar Compounds

Uniqueness: 2-Oxo-2H-chromene-3-carbothioamide stands out due to its unique thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for diverse scientific applications.

Properties

IUPAC Name

2-oxochromene-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c11-9(14)7-5-6-3-1-2-4-8(6)13-10(7)12/h1-5H,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHJYDSWYAVKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354481
Record name 2-oxo-2H-chromene-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69015-65-2
Record name 2-oxo-2H-chromene-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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